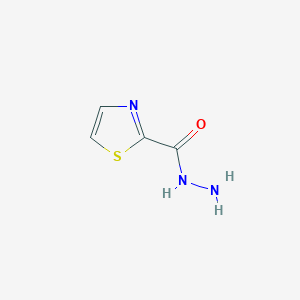

Thiazole-2-carbohydrazide

Vue d'ensemble

Description

Thiazole-2-carbohydrazide is a chemical compound with the molecular formula C4H5N3OS . It has a molecular weight of 143.17 . The IUPAC name for this compound is 1,3-thiazole-2-carbohydrazide .

Synthesis Analysis

Thiazole-based hydrazones can be synthesized by condensation reaction . For instance, a novel series of hydrazones bearing thiazole moiety were generated via solvent-drop grinding of thiazole carbohydrazide with various carbonyl compounds .

Molecular Structure Analysis

Quantum chemical calculations were performed at B3PW91/6-311G(d,p) functional of DFT to explore electronic, structural, and chemical properties . Analyses such as natural bonding orbitals (NBOs), frontier molecular orbitals (FMOs), UV−vis analysis, and density of states (DOS) were performed .

Chemical Reactions Analysis

Synthesis of thiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Physical And Chemical Properties Analysis

Thiazole-2-carbohydrazide is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Applications De Recherche Scientifique

- Thiazole moiety has been an important heterocycle in the world of chemistry . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

- A drug candidate containing thiazole is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .

- Benzofuran moiety, which can be combined with thiazole, is the main component of many biologically active natural and synthetic heterocycles . These heterocycles have unique therapeutic potentials and are involved in various clinical drugs .

- The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .

- Six of the new thiazole derivatives showed promising potential in inhibiting E. coli ATCC 25922 . The growth inhibition diameters were close to that of gentamicin .

Pharmaceutical Applications

Anticancer Therapeutic Potential

Antibacterial Applications

Antitumor Activity

- The antifungal medication abafungin is mostly used topically to suppress skin infections caused by various fungi .

- Thiazole linked to substituted phenyl at position 2 and thiazole linked to substituted hydrazine-1-carbothaiomide at position 5 are important for anti-inflammatory activity .

- Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

- Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

- The Zn(II), Cd(II) and Hg(II) complexes exhibited potential antimicrobial activity against both bacteria and fungi, having higher activity than ligands against the same microorganisms .

Antifungal Medication

Anti-Inflammatory Activity

Antimicrobial Agents

- Hydrazone compounds with remarkable nonlinear optical (NLO) properties were found with vast applications due to their cost-effective synthesis and greater stability .

- The significant NLO response of TCAH4 was explored with ⟨α⟩, βtot, and ⟨γ⟩ values as 5.157 × 10−23, and 2.185 × 10−29, and 2.753 × 10−34 esu, respectively, among the entitled compounds .

- These materials found vast applications in the field of optical transmission, photonics, optoelectronics, electronics, and telecommunication .

- New series of hydrazones were synthesized, in good yields, by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehyde .

- These molecules displayed moderate-to-good growth inhibition activity .

- Monohydroxy, para-fluorine and 2,4-dichlorine derivatives exhibited better free-radical scavenging ability than the other investigated molecules .

Nonlinear Optical (NLO) Materials

Antimicrobial and Antioxidant Investigation

Schistosomicide and Treatment of Inflammatory Disease

Safety And Hazards

Orientations Futures

Thiazole derivatives have been found to have vast applications due to their cost-effective synthesis and greater stability . They have remarkable properties in the field of nonlinear optics . The recent findings may inspire scientists to develop extremely effective NLO materials for forthcoming hi-tech applications .

Propriétés

IUPAC Name |

1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJYIWMGTSMLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633957 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazole-2-carbohydrazide | |

CAS RN |

16733-90-7 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)

pyrimidin-2-one](/img/structure/B93888.png)